2-Pteridinol
Overview
Description
. Pteridines are organic molecules that contain a fused pyrimidine ring and a pyrazine ring. They play significant roles in various biological processes, including photosynthesis and the metabolism of folic acid.
Preparation Methods
The synthesis of 2-Pteridinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine derivatives with suitable reagents can lead to the formation of the pteridine ring system . Industrial production methods often involve the use of catalysts and controlled environments to ensure high yields and purity .
Chemical Reactions Analysis
2-Pteridinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted pteridines .
Scientific Research Applications
2-Pteridinol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives, which are important in various chemical reactions and processes.
Biology: The compound is studied for its role in biological systems, particularly in the metabolism of folic acid and other essential biochemical pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Pteridinol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting cell proliferation and growth . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Pteridinol can be compared with other similar compounds such as pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For instance:
Pyridin-2-ol: Acts as an ambident nucleophile, reacting at both oxygen and nitrogen atoms.
Pyridin-3-ol: Primarily reacts at the oxygen atom.
Pyridin-4-ol: Reacts at the nitrogen atom.
The uniqueness of this compound lies in its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pteridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIHLCLIOQWRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343563 | |
Record name | 2-Pteridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-24-8 | |
Record name | 2-Pteridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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